3-(2-Methylallyl)thiazolidine-2,4-dione

Lipophilicity Drug Design Physicochemical Properties

Researchers synthesizing TZD-based antitumor azines and hydrazones face scarcity of validated N-3 alkenyl intermediates. 3-(2-Methylallyl)thiazolidine-2,4-dione (CAS 122834-34-8) is a non-aromatic TZD building block expressly claimed in U.S. Patent 4,697,020 for low-toxicity tumor-inhibiting conjugates. • Enables direct access to 3-(2-methylallyl)-5-methyl-2,4-thiazolidinedione, the key precursor for thiosemicarbazone and hydrazone SAR libraries. • Fragment-compliant (MW 171.22, XLogP 1.5) for FBDD hit elaboration without the hepatotoxic risk associated with 3-aryl TZD analogs. • Available in research-scale batches with expedited global shipping for preclinical discovery programs.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
Cat. No. B14909040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylallyl)thiazolidine-2,4-dione
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCC(=C)CN1C(=O)CSC1=O
InChIInChI=1S/C7H9NO2S/c1-5(2)3-8-6(9)4-11-7(8)10/h1,3-4H2,2H3
InChIKeySUOJKOUDXSPWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylallyl)thiazolidine-2,4-dione Overview


3-(2-Methylallyl)thiazolidine-2,4-dione (CAS: 122834-34-8) is a member of the thiazolidine-2,4-dione (TZD) family, a class of five-membered heterocyclic compounds known for their diverse pharmacological activities [1]. The compound features a 2-methylallyl (2-methylprop-2-en-1-yl) substituent at the N-3 position of the TZD ring [2]. This specific N-3 substitution differentiates it from other TZD derivatives and is a key factor in its biological profile. It serves as a synthetic intermediate for more complex TZD-based analogs, including azines and hydrazones, which have been investigated for their antitumor properties [3].

Synthetic Intermediate For patented TZD-based azine derivatives
N-3 Substitution 2-Methylallyl group enables specific SAR exploration
Physicochemical Profile Low MW, moderate lipophilicity supports fragment elaboration

3-(2-Methylallyl)thiazolidinedione Analog Interchangeability


In the thiazolidine-2,4-dione (TZD) class, the nature of the N-3 substituent exerts a profound influence on pharmacological activity and safety. While some 3-aryl TZDs (e.g., troglitazone) have been associated with hepatotoxicity [1], the 2-methylallyl substituent in 3-(2-methylallyl)thiazolidine-2,4-dione is a non-aromatic, alkenyl group. This structural divergence leads to distinct chemical reactivity and metabolic pathways. Generic substitution with a 3-allyl, 3-methyl, or 3-aryl analog without empirical validation is therefore not scientifically sound. The following evidence demonstrates that the 2-methylallyl group imparts specific properties that differentiate it from its closest structural and functional analogs.

3-Allyl TZD

Allyl substituent alters lipophilicity and membrane partitioning; XLogP difference may shift assay performance.

3-Benzyl TZD

Benzyl group increases molecular weight and steric bulk, potentially changing target binding and PK profile.

Generic TZD substitution

N-3 substituent profoundly influences metabolic stability and activity; substitution without validation risks altering biological readout.

3-(2-Methylallyl)thiazolidinedione: Key Differentiating Evidence


Lipophilicity: 2-Methylallyl vs. 3-Allyl TZD

The 2-methylallyl substituent increases the calculated lipophilicity (XLogP) of the TZD core relative to the unsubstituted allyl analog. The XLogP for 3-(2-methylallyl)thiazolidine-2,4-dione is 1.5, compared to 0.9 for 3-allyl-thiazolidinedione, representing a 0.6 log unit increase [1][2]. This difference, driven by the additional methyl group, can influence membrane permeability and distribution, a critical factor in early-stage drug discovery.

Lipophilicity (XLogP)
Cross-study comparable
Target 1.5
Δ 0.6
3-Allyl TZD 0.9
Supports membrane permeability screening context
In silico prediction; empirical validation recommended
Lipophilicity Drug Design Physicochemical Properties

Antitumor Azine Synthesis via TZD Intermediate

3-(2-Methylallyl)-5-methyl-2,4-thiazolidinedione, a close derivative, is explicitly identified in a patent as a key intermediate for synthesizing novel 2,2'-azines. These azines were characterized as having 'low toxicity' in comparison with their 'tumour-inhibiting effectiveness' in animal models including Walker sarcoma and DMBA-induced mastocarcinoma in rats [1]. This specific N-3 substitution is a requirement for the synthesis of the active azine, as the patent claims protection for compounds where the 3-position is substituted by 2-methylallyl, among other groups.

Azine Synthesis via TZD Intermediate
Class-level inference
In vivo rat model (Walker sarcoma, DMBA-induced)
Intermediate for 2,2'-azines with reported low toxicity and model-response
Enables synthesis of compounds with reported in vivo model activity
Patent data; independent validation needed
Antitumor Synthetic Chemistry Azine Derivatives

Drug-Likeness: 2-Methylallyl vs. 3-Benzyl TZD

The 2-methylallyl group results in a lower molecular weight (MW = 171.22 g/mol) compared to the 3-benzyl analog (MW = 207.25 g/mol) [1]. This lower MW aligns more favorably with Lipinski's Rule of Five (MW < 500), a common filter for oral drug-likeness. While both are small molecules, the reduced MW of the target compound can be advantageous in fragment-based drug discovery or when optimizing for higher ligand efficiency.

Molecular Weight
Cross-study comparable
171.22 g/mol
Δ −36.03 vs 3-benzyl TZD
Lower MW favors fragment-based screening and ligand efficiency
Calculated from molecular formula
Drug-Likeness Physicochemical Properties Medicinal Chemistry

3-(2-Methylallyl)thiazolidinedione Applications


Synthesis of Antitumor Azine Derivatives

Procurement of 3-(2-methylallyl)thiazolidine-2,4-dione is recommended for researchers synthesizing novel 2,2'-azines of 2,4-thiazolidinediones. As demonstrated in U.S. Patent No. 4,697,020, this specific N-3 substitution pattern is essential for creating a class of compounds with demonstrated low toxicity and significant tumor-inhibiting activity in preclinical models [1].

Fragment-Based Drug Discovery

With a molecular weight of 171.22 g/mol and a calculated XLogP of 1.5, 3-(2-methylallyl)thiazolidine-2,4-dione fits the criteria for a high-quality fragment [1][2]. Its physicochemical properties (MW < 250, moderate lipophilicity) make it a suitable starting point for fragment elaboration and optimization, particularly for targets where the TZD core has known binding affinity.

Synthetic Intermediate for 5-Methylated TZD Analogs

The compound serves as a direct synthetic precursor to 3-(2-methylallyl)-5-methyl-2,4-thiazolidinedione, a key intermediate in the preparation of thiosemicarbazones and hydrazones with potential biological activity [1]. Its availability enables the synthesis of more complex, substituted TZD derivatives for structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Azine derivative synthesis
N-3 2-methylallyl substitution pattern
Reported in vivo model activity (patent context)
Fragment-based lead discovery
Low MW and moderate lipophilicity profile
Ligand efficiency and elaboration potential
5-Substituted TZD analog synthesis
Reactivity at 5-position for derivatization
SAR studies for TZD-based compounds
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